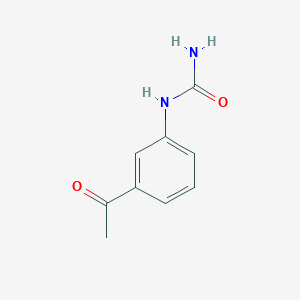

N-(3-acetylphenyl)urea

説明

Structure

3D Structure

特性

CAS番号 |

42865-71-4 |

|---|---|

分子式 |

C9H10N2O2 |

分子量 |

178.19 g/mol |

IUPAC名 |

(3-acetylphenyl)urea |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |

InChIキー |

JGEPERFKPFDKAX-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N |

製品の起源 |

United States |

Using N-(3-acetylphenyl)urea as a building block in drug discovery

Application Note: N-(3-acetylphenyl)urea as a Versatile Building Block in Drug Discovery and Medicinal Chemistry

Introduction & Chemical Profile

N-(3-acetylphenyl)urea (also known as 1-(3-acetylphenyl)urea) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Its structural architecture features a central phenyl ring substituted with a urea moiety at the 1-position and an acetyl group at the 3-position (meta-position).

Causality in Design : The strategic value of this compound lies in its dual reactivity and binding capabilities. The urea group serves as a potent bi-dentate hydrogen bond donor and acceptor, which is a privileged motif for interacting with the hinge region of kinases or the allosteric binding pockets of G-protein-coupled receptors (GPCRs). Simultaneously, the 3-acetyl group acts as an electron-withdrawing steric modulator that prevents rapid cytochrome P450 (e.g., CYP2D6) metabolism, while also providing a synthetic handle for downstream condensation reactions (e.g., forming pyrimidines, chalcones, or hydrazones) without disrupting the urea's target-binding capability.

Application in GPCR Antagonist Development (CCR3)

The chemokine receptor CCR3 is a primary therapeutic target for allergic asthma and eosinophilic inflammatory diseases. Early unselective CCR3 antagonist leads often suffered from off-target CYP2D6 inhibition due to highly lipophilic or unsubstituted central rings[1].

Mechanistic Insight : By incorporating the N-(3-acetylphenyl)urea moiety into piperidine-based scaffolds, researchers successfully mitigated CYP2D6 liability while drastically improving target affinity. The acetyl group restricts the conformational flexibility of the urea, orienting it optimally for hydrogen bonding within the CCR3 binding pocket. For example, the synthesis of N-{3-[(2S, 4R)-1-(propyl)-4-(4-fluorobenzyl)piperidinyl]propyl}-N'-(3-acetylphenyl)urea yielded single-digit nanomolar IC50 values for CCR3 and exhibited >100-fold selectivity against extensive counter-screen panels[1].

Caption: Eotaxin-mediated CCR3 signaling pathway and targeted inhibition by urea-based antagonists.

Application in Sulfonyl Chloride and Biocide Synthesis

N-(3-acetylphenyl)urea is also a critical intermediate in the synthesis of ureidobenzenesulfonyl chlorides, which are precursors to sulfonamide-based biocides and enzyme inhibitors.

Causality in Synthesis : Direct chlorosulfonation of highly electron-rich anilines or unprotected thioureas frequently fails, yielding zwitterionic sulfonic acids or oxidized byproducts rather than the desired sulfonyl chlorides[2]. However, the N-3-acetylphenylurea derivative successfully undergoes chlorosulfonation. The urea linkage and the meta-acetyl group synergistically moderate the electron density of the aromatic ring. This electronic deactivation prevents over-reaction while cleanly directing the incoming sulfonyl chloride group to the para position, yielding p-(3-N-acetylureido)benzenesulfonyl chloride[2].

Caption: Divergent synthetic workflows utilizing N-(3-acetylphenyl)urea as a core building block.

Experimental Protocols

Protocol A: Synthesis of Piperidinyl-N'-(3-acetylphenyl)urea Derivatives (CCR3 Antagonist Precursors) Objective: To couple a functionalized piperidine intermediate with N-(3-acetylphenyl)urea to generate a selective CCR3 antagonist. Self-Validating Step: The reaction utilizes reductive amination or direct urea coupling. Monitoring the disappearance of the primary amine via LC-MS ensures complete conversion before purification, preventing difficult separation of unreacted starting materials.

-

Preparation : Dissolve 1.0 equivalent of the appropriate primary amine (e.g., 3-[(2S, 4R)-1-(propyl)-4-(4-fluorobenzyl)piperidinyl]propan-1-amine) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Activation : If starting from 3-acetylphenyl isocyanate (generated in situ from the urea or an amine precursor), add 1.1 equivalents of the isocyanate dropwise at 0 °C. Alternatively, if using N-(3-acetylphenyl)urea directly, utilize a coupling reagent such as triphosgene (0.4 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to form the reactive intermediate.

-

Coupling : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Validation & Quenching : Monitor via TLC (10% MeOH in DCM). Once the starting amine is consumed, quench the reaction with saturated aqueous NaHCO3.

-

Extraction & Purification : Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel) to yield the pure piperidinyl-N'-(3-acetylphenyl)urea derivative.

Protocol B: Chlorosulfonation of N-(3-acetylphenyl)urea Objective: To synthesize p-(3-N-acetylureido)benzenesulfonyl chloride for downstream biocide development. Self-Validating Step: The use of excess chlorosulfonic acid acts as both reagent and solvent. The controlled temperature profile (0 °C to room temperature) prevents the formation of bis-sulfonyl chlorides or ring oxidation.

-

Addition : Cool 5.0 equivalents of neat chlorosulfonic acid (ClSO3H) to 0 °C in a round-bottom flask equipped with a drying tube.

-

Substrate Introduction : Slowly add 1.0 equivalent of N-(3-acetylphenyl)urea in small portions over 30 minutes, maintaining the internal temperature below 5 °C to control the exothermic reaction.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Slowly heat the mixture to 60 °C for an additional 1 hour to ensure complete conversion to the sulfonyl chloride[2].

-

Quenching (Critical Safety Step) : Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/pale yellow solid.

-

Isolation : Filter the precipitate under vacuum, wash extensively with ice-cold water to remove residual acid, and dry under high vacuum. The product should be used immediately for subsequent sulfonamide synthesis or stored under inert gas at -20 °C to prevent hydrolysis.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data highlighting the impact of the N-(3-acetylphenyl)urea moiety on CCR3 antagonist potency, based on optimization studies of piperidine derivatives[1].

| Compound / Substitution | Target Receptor | Binding Affinity (IC50) | Chemotaxis Inhibition (IC50) | Selectivity Profile |

| Unselective Lead (Alkyl Urea) | CCR3 | ~200 nM | >500 nM | Poor (High CYP2D6 inhibition) |

| N'-(phenyl)urea derivative | CCR3 | 45 nM | 120 nM | Moderate |

| N'-(3-acetylphenyl)urea derivative | CCR3 | < 10 nM | 41 nM | Excellent (>100-fold vs. counter screens) |

| Heterocyclic-substituted urea | CCR3 | 10 - 60 pM | < 100 pM | Excellent |

Note: The incorporation of the 3-acetylphenyl group significantly improves both binding affinity and functional antagonism (chemotaxis inhibition) while resolving off-target metabolic liabilities.

References

-

Watson, P. S., Jiang, B., Harrison, K., Solomon, K. A., Ko, S. S., et al. (2006). "2,4-Disubstituted piperidines as selective CC chemokine receptor 3 (CCR3) antagonists: Synthesis and selectivity." Bioorganic & Medicinal Chemistry Letters. Available at: 1

-

Akhtar, N., Badami, N. V., Cremlyn, R. J. W., & Goulding, K. J. (1977). "The chemistry of some ureidobenzenesulfonyl chlorides." Phosphorus and Sulfur and the Related Elements. Available at: 2

Sources

N-(3-acetylphenyl)urea sample preparation for mass spectrometry

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(3-acetylphenyl)urea in Biological Matrices

Introduction & Physicochemical Profiling

N-(3-acetylphenyl)urea is a synthetic small molecule characterized by a phenyl ring substituted with an acetyl group and a urea moiety. In drug development and pharmacokinetic (PK) profiling, accurate quantification of phenylurea derivatives in biological matrices (such as human or rat plasma) is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles[1].

The physicochemical nature of N-(3-acetylphenyl)urea dictates the analytical approach. The urea linkage provides strong hydrogen-bond donating and accepting capabilities, making the molecule moderately polar, while the aromatic ring confers lipophilicity. Because phenylureas are highly susceptible to matrix-induced ion suppression in electrospray ionization (ESI), direct plasma injection or simple dilution is non-viable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this analysis due to its unparalleled selectivity and sensitivity in filtering out endogenous biological noise[1].

Rationale for Sample Preparation Strategy

A self-validating bioanalytical method requires a sample preparation strategy that is both reproducible and mechanistically sound. For N-(3-acetylphenyl)urea, we employ a hybrid approach: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) .

-

Enzymatic Quenching via PPT: Plasma contains active esterases and proteases. Although ureas are relatively stable, metabolic and catabolic processes can persist post-collection. Adding cold organic solvent immediately alters the sample solution, impeding the noncovalent intramolecular bonds required to maintain hierarchical protein ultrastructure, thereby quenching enzymatic activity[2].

-

Phase Separation Dynamics via MTBE: While PPT removes gross proteins, it leaves behind a high concentration of phospholipids that cause severe ion suppression in the MS source. By introducing Methyl tert-butyl ether (MTBE) for LLE, we achieve highly selective partitioning. MTBE extracts the moderately lipophilic N-(3-acetylphenyl)urea while excluding highly polar endogenous salts and residual matrix proteins. Crucially, MTBE forms the upper organic layer during centrifugation. This physical property prevents the accidental aspiration of the precipitated protein pellet and the aqueous interface, drastically reducing technical variation and improving high-throughput reproducibility[3].

Experimental Workflow & Visualization

Workflow for N-(3-acetylphenyl)urea extraction from plasma using MTBE LLE.

Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system. The inclusion of a stable-isotope labeled Internal Standard (IS) prior to extraction ensures that any volumetric losses or matrix effects are mathematically normalized during data processing.

-

Sample Aliquoting: Transfer 50 µL of human plasma into a clean 1.5 mL low-bind Eppendorf tube.

-

Internal Standard Addition: Add 10 µL of the IS working solution (e.g., N-(3-acetylphenyl)urea-d4 at 100 ng/mL). Vortex briefly. Causality: Adding IS before any solvent ensures it undergoes the exact same binding and extraction thermodynamics as the endogenous analyte.

-

Protein Precipitation: Add 100 µL of ice-cold Methanol to the sample. Vortex at high speed for 30 seconds to disrupt plasma protein binding and quench residual enzymes[2].

-

Liquid-Liquid Extraction: Add 400 µL of MTBE. Vortex vigorously for 5 minutes using a multi-tube vortexer.

-

Phase Separation: Centrifuge the samples at 18,000 × g for 5 minutes at 4°C[3]. This will yield a distinct tri-layer system: an aqueous bottom layer, a solid protein disk at the interface, and a clear MTBE top layer.

-

Transfer & Evaporation: Carefully transfer 350 µL of the upper MTBE layer into a clean 96-well collection plate or glass insert. Evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen at 35°C. Causality: Excessive heat (>40°C) can induce thermal degradation or hydrolysis of the urea bond.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes and centrifuge again before injection.

LC-MS/MS Analytical Conditions

Liquid Chromatography (LC) Parameters

Chromatographic separation is performed on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The use of 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases ensures consistent protonation of the urea nitrogen, which is critical for maximizing positive electrospray ionization (ESI+) efficiency[4].

Table 1: LC Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Elution Rationale |

|---|---|---|---|---|

| 0.0 | 0.40 | 95 | 5 | Sample loading and initial focusing |

| 1.0 | 0.40 | 95 | 5 | Elute polar matrix salts to waste |

| 4.0 | 0.40 | 10 | 90 | Linear gradient to elute target analyte |

| 5.0 | 0.40 | 10 | 90 | Column wash (remove lipophilic lipids) |

| 5.1 | 0.40 | 95 | 5 | Return to initial conditions |

| 7.0 | 0.40 | 95 | 5 | Column equilibration |

Mass Spectrometry (MS/MS) Parameters

Detection is executed in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). For N-(3-acetylphenyl)urea (Monoisotopic mass = 178.07 Da), the precursor ion is the protonated molecule[M+H]+ at m/z 179.1. Fragmentation typically occurs via the cleavage of the urea bond (loss of HNCO) to yield the 3-acetylaniline cation, or via the loss of ammonia.

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|---|

| N-(3-acetylphenyl)urea | 179.1 | 136.1 | 50 | 22 | Quantitation (Primary) |

| N-(3-acetylphenyl)urea | 179.1 | 162.1 | 50 | 16 | Confirmation (Qualifier) |

| IS (Deuterated analog) | 183.1 | 140.1 | 50 | 22 | Internal Standardization |

System Suitability and Method Validation

To ensure the trustworthiness of the generated data, the analytical run must be self-validating.

-

System Suitability Test (SST): Prior to batch analysis, inject a neat standard of N-(3-acetylphenyl)urea. The coefficient of variation (CV) for peak area across five replicate injections must be ≤ 5%, and the retention time drift must be ≤ 0.1 minutes.

-

Matrix Effect (ME) Calculation: Extract blank plasma from six independent lots. Post-extraction, spike these blanks with the analyte at the Low QC concentration. Compare the peak area of these post-extraction spikes to a neat standard prepared in the reconstitution solvent. An ME value between 85% and 115% validates that the MTBE LLE method successfully removed ion-suppressing phospholipids.

References

- BenchChem. (2025). Application Note: Quantification of 1-(3-Acetylphenyl)-3-benzylthiourea in Human Plasma using LC-MS/MS.

- Agilent Technologies. Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform.

- National Institutes of Health (NIH) / PMC. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.

- Thermo Fisher Scientific. New standards for plasma proteomics—Balancing throughput for large sample cohorts and depth of analysis for biomarker discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. agilent.com [agilent.com]

- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Yield Catalytic Synthesis Protocols for N-(3-Acetylphenyl)urea

Introduction & Pharmacological Rationale

N-(3-acetylphenyl)urea is a highly valued structural motif in medicinal chemistry, frequently utilized as a critical precursor for synthesizing potent CC chemokine receptor 3 (CCR3) antagonists[1] and various targeted kinase inhibitors. Historically, the synthesis of aryl ureas relied heavily on the reaction of anilines with highly toxic, moisture-sensitive isocyanates or phosgene derivatives[2]. To address the safety, scalability, and atom-economy limitations of these traditional methods, this application note details two advanced, high-yield catalytic protocols:

-

A Palladium-Catalyzed Cross-Coupling approach utilizing 3-bromoacetophenone[3].

-

A Deep Eutectic Solvent (DES) Lewis Acid-Catalyzed approach utilizing 3-aminoacetophenone[4].

Mechanistic Insights & Pathway Design

Palladium-Catalyzed Cyanation-Amidation

Palladium-catalyzed amidation represents a paradigm shift in unsymmetrical and mono-substituted urea synthesis[3]. By utilizing 3-bromoacetophenone and a cyanate salt, the reaction bypasses the isolation of hazardous isocyanates. The catalytic cycle initiates with the oxidative addition of the aryl bromide to an electron-rich Pd(0) complex. Transmetalation with the cyanate anion generates a Pd(II)-cyanate intermediate, which undergoes reductive elimination to release an aryl isocyanate in situ. Immediate interception by an ammonia source (such as ammonium carbamate) yields the target N-(3-acetylphenyl)urea.

Causality in Catalyst Design: The selection of a bulky biarylphosphine ligand (e.g., tBuBrettPhos) is critical. The steric bulk accelerates the energetically challenging reductive elimination step, while its electron-rich nature stabilizes the Pd(0) resting state, preventing the formation of inactive Pd-dimers.

Figure 1: Palladium-catalyzed cross-coupling cycle for the synthesis of N-(3-acetylphenyl)urea.

Zinc-Catalyzed DES Amination

Deep Eutectic Solvents (DES), specifically the choline chloride-zinc chloride system ([ChCl][ZnCl2]2), offer a revolutionary dual-role environment acting as both a benign solvent and a Lewis acid catalyst[4]. The Zn(II) centers coordinate to the carbonyl oxygen of an inexpensive urea donor, increasing its electrophilicity. Concurrently, the extensive hydrogen-bonding network of the DES stabilizes the transition state during the nucleophilic attack by 3-aminoacetophenone. This method boasts exceptional green chemistry metrics, allowing for catalyst recycling and eliminating volatile organic solvents.

Experimental Protocols

Safety Note: Conduct all reactions in a well-ventilated fume hood. 3-bromoacetophenone is a known lachrymator.

Protocol A: Palladium-Catalyzed Synthesis from 3-Bromoacetophenone

Materials: 3-Bromoacetophenone (1.0 equiv), Sodium cyanate (1.5 equiv), Ammonium carbamate (1.5 equiv), Pd2(dba)3 (2 mol%), tBuBrettPhos (4 mol%), 1,4-Dioxane/H2O (9:1).

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Pd2(dba)3 and tBuBrettPhos. Evacuate and backfill with Argon three times. Rationale: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O2 is required to maintain the active catalytic cycle.

-

Reagent Addition: Add sodium cyanate and ammonium carbamate to the flask. Introduce degassed 1,4-dioxane and water, followed by 3-bromoacetophenone via syringe.

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring. Rationale: The biphasic nature of the cyanate salt requires high shear and elevated temperature to facilitate efficient transmetalation.

-

Quench & Extraction: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol to afford pure N-(3-acetylphenyl)urea.

Protocol B: DES-Catalyzed Green Synthesis from 3-Aminoacetophenone

Materials: 3-Aminoacetophenone (1.0 equiv), Urea (1.2 equiv), [ChCl][ZnCl2]2 DES (3 mL per mmol).

Step-by-Step Methodology:

-

DES Preparation: Synthesize the DES by mixing choline chloride and anhydrous ZnCl2 in a 1:2 molar ratio at 80 °C until a clear, homogeneous liquid forms[4].

-

Reaction Initiation: To the DES, add 3-aminoacetophenone and urea. Stir the mixture at 80 °C for 4 hours. Rationale: Operating at 80 °C ensures the DES remains perfectly fluid while providing sufficient thermal energy for the transamidation without causing urea decomposition.

-

Product Isolation: Upon completion, cool the mixture to ambient temperature and add distilled water. The target urea derivative will precipitate out of the aqueous DES matrix.

-

Filtration & Catalyst Recovery: Filter the precipitate and wash with cold water. The filtrate (aqueous DES) can be evaporated under vacuum to recover the [ChCl][ZnCl2]2 catalyst for subsequent runs[4].

Figure 2: Self-validating experimental workflow for high-yield catalytic urea synthesis.

Quantitative Data & Yield Optimization

The table below summarizes the efficiency, environmental impact, and yield metrics of the discussed methodologies compared to traditional non-catalytic baselines[5].

| Synthesis Method | Catalyst / System | Time (h) | Temp (°C) | Isolated Yield (%) | E-Factor (Est.) |

| Pd-Catalyzed Cross-Coupling | Pd2(dba)3 / tBuBrettPhos | 12 | 90 | 88% | ~15 |

| DES-Catalyzed Amination | [ChCl][ZnCl2]2 (Recyclable) | 4 | 80 | 94% | < 5 |

| Traditional (Isocyanate) | None (Stoichiometric) | 2 | 25 | 85% | > 25 |

Self-Validation & Quality Control

A robust protocol must be self-validating. To confirm the successful synthesis of N-(3-acetylphenyl)urea (Formula: C9H10N2O2, MW: 178.19 g/mol ) without relying solely on external core facilities, perform the following in-process and final checks:

-

TLC Monitoring: Utilize a 5% Methanol in Dichloromethane solvent system. The product will appear as a distinct, UV-active spot (Rf ~0.4), significantly more polar than the starting 3-bromoacetophenone or 3-aminoacetophenone.

-

LC-MS Analysis: Electrospray ionization (ESI+) should reveal a prominent pseudo-molecular ion peak at m/z 179.1 [M+H]+ and a sodium adduct at m/z 201.1 [M+Na]+.

-

1H NMR (DMSO-d6, 400 MHz): The spectrum must display the diagnostic acetyl methyl protons as a sharp singlet at ~2.55 ppm. The urea protons will appear as two distinct signals: a primary amine singlet (-NH2) integrating to 2H at ~6.0 ppm, and a secondary aryl amine singlet (-NH-) integrating to 1H at ~8.8 ppm. The aromatic region (7.3 - 8.1 ppm) will display a characteristic splitting pattern confirming the 1,3-disubstituted ring integrity.

References

-

Title: Urea derivative synthesis by amidation Source: Organic Chemistry Portal URL: [Link]

-

Title: Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) Source: PubMed Central (PMC) URL: [Link]

-

Title: One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: Asian Journal of Chemistry URL: [Link]

-

Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Publishing URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Urea derivative synthesis by amidation [organic-chemistry.org]

- 4. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

In vitro cell viability assay protocols using N-(3-acetylphenyl)urea

Application Note & Protocol

Topic: A Validated Protocol for Evaluating the In Vitro Cytotoxicity of N-(3-acetylphenyl)urea Using Tetrazolium-Based Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The urea scaffold is a privileged pharmacophore in modern medicinal chemistry, integral to numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] N-(3-acetylphenyl)urea represents a model compound containing this key chemical feature. Evaluating the cytotoxic potential of such novel molecules is a foundational step in drug discovery. This document provides a comprehensive, field-tested protocol for determining the in vitro cytotoxic effects of N-(3-acetylphenyl)urea using the gold-standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We delve into the biochemical principles of the assay, offer a detailed step-by-step methodology, and provide guidance on data analysis, interpretation, and troubleshooting. The causality behind critical experimental choices is explained to ensure robust and reproducible results. This guide is designed to empower researchers to accurately assess the biological activity of N-(3-acetylphenyl)urea and other test compounds.

Introduction: The Rationale for Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools in pharmacology and toxicology, providing a rapid, cost-effective, and high-throughput method for assessing a compound's effect on cell viability and proliferation.[3][4] These assays are critical for identifying potential therapeutic candidates and for flagging compounds with undesirable toxicity early in the development pipeline.

Many potent anticancer drugs, such as Sorafenib and other kinase inhibitors, incorporate a urea moiety, which is crucial for their binding and biological activity.[2][5][6] Therefore, novel compounds like N-(3-acetylphenyl)urea, which contains this structural motif, are of significant interest for screening. The primary method to evaluate their potential is to measure their impact on the viability of cancer cell lines. This protocol uses the MTT assay as a primary example, a reliable colorimetric method that quantifies the metabolic activity of living cells.[7]

Principle of the MTT Cell Viability Assay

The trustworthiness of the MTT assay is grounded in its direct measurement of cellular metabolic function, which is a hallmark of cell viability.[8] The core principle is the enzymatic reduction of a tetrazolium salt by metabolically active cells.[7]

Mechanism of Action: The yellow, water-soluble tetrazolium salt, MTT, is taken up by living cells. Within the mitochondrial respiratory chain, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring.[9] This intracellular reduction converts the yellow MTT into insoluble, purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[10] Dead or inactive cells lack the necessary enzymatic activity to perform this conversion. The insoluble formazan is then solubilized using a detergent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[11]

Caption: Experimental workflow for cytotoxicity assessment.

Data Analysis and Interpretation

Calculation of Cell Viability

-

Average the Replicates: Calculate the mean absorbance for each set of triplicates.

-

Subtract Background: Subtract the mean absorbance of the blank wells from all other mean values.

-

Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control is considered 100%.

% Viability = ( (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) ) * 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

-

Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

-

Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).

-

Extract IC₅₀: The software will calculate the IC₅₀ value from the curve.

Sample Data Presentation

| N-(3-acetylphenyl)urea (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |

| 0 (Blank) | 0.055 | N/A | N/A |

| 0 (Vehicle) | 1.255 | 1.200 | 100.0% |

| 1 | 1.195 | 1.140 | 95.0% |

| 10 | 0.955 | 0.900 | 75.0% |

| 50 | 0.655 | 0.600 | 50.0% |

| 100 | 0.355 | 0.300 | 25.0% |

| 200 | 0.175 | 0.120 | 10.0% |

| Calculated IC₅₀ | 50 µM |

Troubleshooting and Assay Considerations

| Problem | Potential Cause | Recommended Solution |

| High Background (Blank Wells) | Medium contaminated with bacteria/yeast; Phenol red interference. | Use sterile technique; Use medium without phenol red for the assay steps. [7] |

| Low Signal / Low Absorbance | Cell number too low; Insufficient incubation time with MTT. | Optimize seeding density by creating a cell titration curve; Increase MTT incubation time (up to 4 hours). [7][11] |

| Erratic Readings Across Plate | Pipetting inconsistency ("edge effect"); Incomplete formazan solubilization. | Use a multichannel pipette carefully; Ensure pipette is calibrated; Shake the plate thoroughly after adding solubilizer. [12][13] |

| Precipitation of Test Compound | Compound is not fully soluble in the culture medium. | Ensure the stock solution is fully dissolved; Check the final DMSO concentration; If precipitation persists, the maximum testable concentration is limited by solubility. [14] |

Alternative Methodologies

To validate findings from the MTT assay, employing an orthogonal method with a different biological principle is highly recommended.

-

XTT Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step and reducing a source of error. [15][16]The absorbance is typically read between 450-500 nm. [17]* Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. [18]Damage to the cell or lysosomal membranes results in decreased dye uptake, providing a measure of cytotoxicity based on membrane integrity rather than metabolic rate. [14][19]

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

-

Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

-

Samrot, A. V., et al. (2025). In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]

-

RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]

-

Promega & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls. YouTube. [Link]

-

Apaydın, S., et al. (2018). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Marmara Pharmaceutical Journal. [Link]

-

Passaro, A., et al. (2011). Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors. PubMed. [Link]

-

Ilas, J., & D'Souza, A. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

-

Saturnino, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. youtube.com [youtube.com]

- 13. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. qualitybiological.com [qualitybiological.com]

- 19. Neutral Red Uptake Assay | RE-Place [re-place.be]

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of N-(3-acetylphenyl)urea

Abstract

This comprehensive guide details a systematic approach for the selection of an optimal solvent system for the recrystallization of N-(3-acetylphenyl)urea. Recrystallization is a critical purification technique in pharmaceutical and chemical synthesis, and its success is fundamentally dependent on the appropriate choice of solvent. This document provides both the theoretical underpinnings of solvent selection and a practical, step-by-step protocol for experimental solvent screening and subsequent recrystallization. The methodologies presented are designed to be self-validating, ensuring a high degree of purity and yield for the target compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Critical Role of Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by cooling to induce the formation of highly ordered and pure crystals of the target compound, while the impurities remain dissolved in the "mother liquor".[3][4]

The selection of the appropriate solvent is the most critical parameter in developing a successful recrystallization protocol.[2][5] An unsuitable solvent can lead to poor recovery, low purity, or complete failure of the crystallization process. N-(3-acetylphenyl)urea, a compound with both polar (urea and acetyl functionalities) and non-polar (phenyl ring) characteristics, presents an interesting case for solvent selection, often necessitating a systematic screening process to identify the optimal solvent or solvent mixture.

Theoretical Framework for Solvent Selection

The choice of a recrystallization solvent is guided by several key principles. A deep understanding of these principles allows the researcher to make informed decisions and troubleshoot the process effectively.

The "Like Dissolves Like" Principle

This adage is a foundational concept in solubility.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. N-(3-acetylphenyl)urea possesses a moderate polarity due to the presence of hydrogen bond donors and acceptors in the urea group, the polar carbonyl of the acetyl group, and the non-polar aromatic ring. Therefore, solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are often good starting points.

Key Characteristics of an Ideal Recrystallization Solvent

The ideal solvent for recrystallizing a specific compound should exhibit the following characteristics[5][7]:

-

High Solvating Power at Elevated Temperatures: The solvent must be capable of dissolving the compound completely when hot or boiling.

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery upon cooling.

-

Appropriate Boiling Point: The boiling point of the solvent should be high enough to provide a significant temperature gradient for solubility but low enough to be easily removed from the crystals during drying. A solvent with a boiling point lower than the melting point of the solute is essential to prevent the compound from "oiling out" instead of crystallizing.[8]

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should be sufficiently volatile to be easily evaporated from the purified crystals.

-

Safety and Environmental Considerations: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

-

Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

Mixed-Solvent Systems

In many cases, a single solvent does not meet all the ideal criteria. A common solution is to use a mixed-solvent system, which consists of two miscible solvents.[6][9] One solvent (the "good" solvent) should readily dissolve the compound at all temperatures, while the other (the "bad" or "anti-solvent") should dissolve the compound poorly at all temperatures.

The procedure involves dissolving the solute in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes turbid (the cloud point), indicating the onset of crystallization. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a systematic, small-scale method to efficiently screen a range of solvents to identify the most suitable candidate for the recrystallization of N-(3-acetylphenyl)urea.

Materials and Equipment

-

N-(3-acetylphenyl)urea (impure)

-

A selection of candidate solvents (see Table 1)

-

Test tubes (small)

-

Hot plate

-

Water or sand bath

-

Glass stirring rods

-

Pasteur pipettes

-

Ice bath

Solvent Selection Workflow

The following workflow provides a logical progression for identifying a suitable solvent system.

Caption: A workflow diagram for systematic solvent selection.

Procedure for Single-Solvent Screening

-

Preparation: Place approximately 50 mg of N-(3-acetylphenyl)urea into a series of labeled test tubes.

-

Room Temperature Solubility: To each test tube, add the candidate solvent dropwise (starting with ~0.5 mL) and stir or vortex at room temperature. Observe the solubility.

-

Ideal: The compound is insoluble or sparingly soluble.

-

Unsuitable: The compound dissolves readily. This solvent is not suitable for single-solvent recrystallization.

-

-

Hot Solubility: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

-

Ideal: The compound dissolves completely in a reasonable volume of hot solvent.

-

Unsuitable: A very large volume of solvent is required, or the compound remains insoluble.

-

-

Crystallization on Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

-

Ideal: Abundant, well-formed crystals appear.

-

Unsuitable: The compound "oils out" (forms a liquid layer) or no precipitate forms even after cooling in an ice bath.

-

Candidate Solvents for Screening

Based on the structure of N-(3-acetylphenyl)urea, a range of solvents with varying polarities should be tested.

| Solvent | Boiling Point (°C) | Polarity Index (P') [10] | Safety Considerations (GHS) |

| Water | 100 | 10.2 | Non-hazardous |

| Ethanol | 78 | 4.3 (Calculated) | Flammable liquid |

| Isopropanol | 82 | 3.9 | Flammable liquid, eye irritant |

| Acetone | 56 | 5.1 | Highly flammable, eye irritant |

| Ethyl Acetate | 77 | 4.4 | Highly flammable, eye irritant |

| Toluene | 111 | 2.4 | Flammable, skin/eye irritant, health hazard |

| Heptane | 98 | 0.1 | Flammable, skin irritant, environmental hazard |

Note: Polarity index values can vary slightly depending on the scale used. The values presented are for relative comparison.

Detailed Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the following protocol can be used for larger-scale purification.

Single-Solvent Recrystallization

-

Dissolution: Place the crude N-(3-acetylphenyl)urea in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][3]

-

Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[4]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

-

Drying: Allow the crystals to dry completely, either by air drying on the filter paper or in a vacuum oven.

Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until a persistent cloudiness is observed.

-

Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization, Collection, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.

Caption: The general process of recrystallization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the purification can and should be verified by the following methods:

-

Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. The melting point of the recrystallized N-(3-acetylphenyl)urea should be compared to the literature value. Impurities typically depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude material versus the recrystallized product. The purified sample should ideally show a single spot.

-

Spectroscopic Analysis (NMR, IR): For rigorous confirmation of identity and purity, spectroscopic methods can be employed.

By following the systematic solvent screening protocol and confirming the purity of the final product, researchers can have high confidence in the effectiveness of the recrystallization.

References

- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.

-

Cerritos College. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

-

Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.

- Unknown. (n.d.). Polarity of Solvents.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of.

- Unknown. (n.d.). recrystallization, filtration and melting point.

- Unknown. (n.d.). Recrystallization-1.pdf.

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Hoye, T.R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

- Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

- Burdick & Jackson. (n.d.). Polarity Index.

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

Sources

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 2. cerritos.edu [cerritos.edu]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. mt.com [mt.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Polarity Index [macro.lsu.edu]

Troubleshooting low yields in N-(3-acetylphenyl)urea synthesis

Welcome to the technical support center for the synthesis of N-(3-acetylphenyl)urea. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Addressing Low Yields

This section provides in-depth solutions to specific problems you may encounter during the synthesis of N-(3-acetylphenyl)urea.

Question 1: My reaction has a low yield, and I suspect it's due to incomplete consumption of the starting materials. How can I drive the reaction to completion?

Answer:

Several factors can lead to an incomplete reaction. Let's break down the potential causes and solutions:

-

Inadequate Reaction Time or Temperature: The reaction between 3-aminoacetophenone and an isocyanate source (like potassium cyanate in the presence of an acid, or an isocyanate) may require more time or thermal energy to proceed to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of the 3-aminoacetophenone spot, consider extending the reaction time. If time is a constraint, a modest increase in temperature may accelerate the reaction. However, be cautious, as excessive heat can promote side reactions.[1]

-

-

Sub-optimal pH (when using cyanate): If you are generating the isocyanate in situ from a cyanate salt and an acid, the pH of the reaction medium is critical. An inappropriate pH can hinder the formation of the reactive isocyanic acid.

-

Solution: Ensure the acid is added gradually to the solution of 3-aminoacetophenone and cyanate. The pH should be maintained in a mildly acidic range to facilitate the formation of isocyanic acid without causing significant hydrolysis of the starting materials or product.

-

-

Reagent Purity and Stoichiometry: The purity of your starting materials, particularly the 3-aminoacetophenone and the isocyanate source, is paramount. Impurities can interfere with the reaction. Additionally, an incorrect stoichiometric ratio of reactants will leave one of them in excess.

-

Solution: Use purified reagents. 3-Aminoacetophenone can be recrystallized from ethanol or aqueous ethanol.[2] Ensure you are using the correct molar equivalents of your reactants. Sometimes, using a slight excess (1.05-1.1 equivalents) of the isocyanate or its precursor can help drive the reaction to completion.

-

Question 2: I'm observing a significant amount of an insoluble white precipitate that is not my desired product. What could this be, and how can I prevent its formation?

Answer:

The most likely culprit for an unwanted, insoluble white precipitate is the formation of a symmetrically disubstituted urea, specifically N,N'-diphenylurea if phenyl isocyanate is used, or other symmetric ureas depending on the isocyanate source. This occurs primarily due to the presence of water in the reaction.[3]

-

Mechanism of Byproduct Formation: Isocyanates are highly reactive towards nucleophiles, including water. The reaction of an isocyanate with water forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea.[3][4]

-

Solutions to Minimize Symmetric Urea Formation:

-

Rigorous Drying of Reagents and Solvents: This is the most critical step. Ensure all your solvents are anhydrous. Use freshly opened bottles of solvents or dry them using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).[3] Your starting amine, 3-aminoacetophenone, should also be dry.

-

Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[3]

-

Order of Addition: If you are using an isocyanate directly, consider adding the isocyanate solution dropwise to the solution of 3-aminoacetophenone. This maintains a low concentration of the isocyanate, favoring the reaction with the intended amine over reaction with trace water.

-

Question 3: My final product yield is low after purification. What are the best practices for purifying N-(3-acetylphenyl)urea?

Answer:

Low recovery after purification often points to issues with the work-up and crystallization process.

-

Work-up Procedure:

-

After the reaction is complete, the product often precipitates from the reaction mixture. If not, the reaction mixture can be poured into cold water to induce precipitation.[5]

-

The crude product should be collected by vacuum filtration and washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Cold ethanol or a mixture of ethanol and water is often effective.[6]

-

-

Recrystallization:

-

Recrystallization is a powerful technique for purifying the final product. Ethanol or an ethanol/water mixture is a common solvent system for the recrystallization of urea derivatives.[2][6]

-

The key to successful recrystallization is to dissolve the crude product in the minimum amount of hot solvent and then allow it to cool slowly. Rapid cooling can trap impurities within the crystal lattice.

-

If the product is still impure after one recrystallization, a second recrystallization may be necessary.

-

-

Alternative Purification:

-

If recrystallization proves difficult or results in significant product loss, column chromatography can be employed. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.

-

| Purification Method | Key Considerations |

| Precipitation/Washing | Use cold solvents to minimize product loss. |

| Recrystallization | Choose an appropriate solvent system; allow for slow cooling. |

| Column Chromatography | Select an eluent system that provides good separation on a TLC plate first. |

| Table 1: Key considerations for different purification methods. |

Frequently Asked Questions (FAQs)

What are the critical parameters for the synthesis of N-(3-acetylphenyl)urea?

The most critical parameters are:

-

Moisture Control: The exclusion of water is paramount to prevent the formation of symmetric urea byproducts.[3]

-

Reagent Purity: The purity of 3-aminoacetophenone and the isocyanate source directly impacts the yield and purity of the final product.

-

Reaction Temperature: The temperature should be sufficient to drive the reaction forward but not so high as to cause degradation or promote side reactions.

-

Stoichiometry: Precise control over the molar ratios of the reactants is essential for high conversion and minimal unreacted starting materials.

Are there alternative synthetic routes to N-(3-acetylphenyl)urea?

Yes, several methods exist for the synthesis of ureas.[7][8] While the reaction of an amine with an isocyanate is common, other routes include:

-

Reaction with Phosgene or Phosgene Equivalents: 3-aminoacetophenone can be reacted with phosgene or a safer equivalent like triphosgene or carbonyldiimidazole (CDI) to form an intermediate that then reacts with an amine source.[8][9]

-

From Carbamates: Phenyl carbamates, formed from the reaction of 3-aminoacetophenone with phenyl chloroformate, can react with amines to yield ureas under mild conditions.[10]

-

Rearrangement Reactions: The Hofmann, Curtius, or Lossen rearrangements can be used to generate an isocyanate intermediate in situ from a primary amide, which can then be trapped by an amine.[8][11]

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

-

Melting Point: Compare the melting point of your product to the literature value. A sharp melting point close to the reported value is an indicator of high purity.

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The spectra should show the characteristic peaks for the acetyl group, the aromatic protons, and the urea protons.

-

Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequencies of the ketone and the urea, as well as the N-H stretching frequencies.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any impurities.[12]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

References

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]

-

MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]

-

Loba Chemie. (2016). 3-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]

- PatSnap. (2015). Synthetic method for 3-aminoacetophenone.

-

RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025). Retrieved from [Link]

-

PMC - NIH. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Retrieved from [Link]

-

Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]

-

ACS Publications. (2005). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Purification of urea - US2663731A.

-

RSC Publishing. (n.d.). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Retrieved from [Link]

-

ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Synthesis of Unsymmetrical Ureas by Sulfur-Assisted Carbonylation with Carbon Monoxide and Oxidation with Molecular Oxygen under Mild Conditions. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: HPLC Mobile Phase Optimization for N-(3-acetylphenyl)urea

Welcome to the Technical Support Center for the chromatographic analysis of N-(3-acetylphenyl)urea . This compound belongs to the phenylurea class, characterized by a moderately hydrophobic acetylphenyl ring and a highly polar urea moiety. The dual nature of this molecule—specifically its strong hydrogen bond donor/acceptor capabilities—often presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), such as severe peak tailing and retention time instability.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve robust, reproducible separations.

Diagnostic Workflow: Resolving Peak Asymmetry

Before adjusting your instrument parameters, follow this logical decision tree to isolate the root cause of poor chromatography for urea derivatives.

Workflow for diagnosing and resolving peak tailing in phenylurea HPLC analysis.

Troubleshooting & FAQs

Q1: Why does N-(3-acetylphenyl)urea exhibit severe peak tailing on standard C18 columns, and how can I fix it?

Causality: Peak tailing in HPLC occurs when more than one retention mechanism is active during separation[1]. While the primary mechanism for N-(3-acetylphenyl)urea on a C18 column is hydrophobic partitioning, a secondary mechanism arises from the urea nitrogen atoms. These atoms act as strong hydrogen bond donors and acceptors, interacting with unbonded, exposed silanol groups (Si-OH) on the silica surface[1][2]. Because these active sites are limited and equilibrate slowly, the analyte elutes with an asymmetrical, tailing peak.

Solution:

-

Modify Mobile Phase pH: Lower the pH of your aqueous mobile phase to ≤ 3.0 using 0.1% formic acid or phosphoric acid. This suppresses the ionization of acidic silanol groups, neutralizing the active sites and minimizing secondary interactions[1].

-

Upgrade Stationary Phase: Utilize modern Type B silica columns with exhaustive end-capping. These columns have significantly reduced free silanol content compared to older Type A silica[1].

Q2: Should I use Methanol or Acetonitrile as the organic modifier?

Causality: For phenylurea derivatives, Acetonitrile (ACN) is vastly superior to Methanol (MeOH). Acetonitrile is a polar aprotic solvent, whereas methanol is polar protic. Because N-(3-acetylphenyl)urea engages in extensive hydrogen bonding, a protic solvent like methanol competes for these bonds, leading to complex solvation dynamics, broader peaks, and lower theoretical plate counts. Furthermore, ACN provides lower system backpressure and superior baseline stability at the low UV wavelengths (e.g., 210 nm) typically required for phenylurea detection[3][4].

Solution: Standardize your method using a binary mobile phase of Acetonitrile and Water. A highly effective starting isocratic composition for phenylureas is 60:40 ACN:Water at a flow rate of 1.0 mL/min[4].

Q3: How do I resolve ghost peaks or baseline drift during gradient elution?

Causality: Ghost peaks often arise from autosampler carryover, contaminated mobile phases, or column bleed[2]. Additionally, phenylurea compounds can be thermally and hydrolytically unstable in certain matrices[4]. If the sample degrades in the autosampler vial over time, degradation products will appear as unexpected peaks. Furthermore, injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak splitting or fronting[2][5].

Solution:

-

Solvent Matching: Always dissolve your sample in a solvent weaker than or equal to the initial mobile phase composition (e.g., < 40% ACN)[2][5].

-

System Purge: Run a blank injection (solvent only) to isolate the source of ghost peaks. Ensure the autosampler needle wash contains a high percentage of organic solvent (e.g., 80% ACN) to eliminate carryover[2].

Quantitative Data: Impact of Mobile Phase on Peak Metrics

The table below summarizes the typical chromatographic outcomes when altering the mobile phase composition for N-(3-acetylphenyl)urea on a standard 5 µm C18 column (4.6 x 150 mm).

| Mobile Phase Composition | Aqueous pH | Organic Modifier | Tailing Factor (Tf) | Theoretical Plates (N) | Chromatographic Result |

| 60:40 Organic:Water | 6.5 (Unbuffered) | Methanol | 2.4 | 4,500 | Severe tailing, broad peak |

| 60:40 Organic:Water | 6.5 (Unbuffered) | Acetonitrile | 1.8 | 6,200 | Moderate tailing |

| 60:40 Organic:Buffer | 2.8 (0.1% FA) | Acetonitrile | 1.1 | 12,500 | Optimal symmetry & efficiency |

Self-Validating Protocol: Systematic Gradient Optimization

To avoid an inefficient "trial-and-error" approach, utilize this predictive, self-validating methodology based on linear solvent strength theory to optimize ternary or binary gradients for complex urea mixtures[6][7].

Step 1: System Preparation & Baseline Validation

-

Prepare Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.8).

-

Prepare Mobile Phase B: 100% LC-MS Grade Acetonitrile.

-

Validation Check: Pump at 50:50 A:B for 15 minutes. The system is ready only if pressure ripple is < 1% and the UV baseline drift at 210 nm is < 1 mAU/min.

Step 2: Dual-Gradient Scouting

-

Execute two wide linear gradients to calculate retention parameters (S and kw )[7].

-

Run 1: 5% B to 95% B over 20 minutes (tG = 20 min).

-

Run 2: 5% B to 95% B over 60 minutes (tG = 60 min).

-

-

Maintain a constant flow rate of 1.0 mL/min and column temperature of 35°C.

Step 3: Predictive Modeling & Selectivity Adjustment

-

Input the retention times of N-(3-acetylphenyl)urea and any closely eluting impurities into predictive chromatography software (e.g., DryLab)[7].

-

If critical pair resolution (Rs) is < 1.5, introduce a ternary gradient by blending 10% Methanol into Mobile Phase B. This alters hydrogen-bonding selectivity without drastically increasing system viscosity[6].

Step 4: System Suitability Testing (SST) & Auto-Validation

-

Program the optimized method into the sequence.

-

Perform 5 replicate injections of the N-(3-acetylphenyl)urea standard (10 µg/mL).

-

Self-Validation Criteria: The method is considered validated and ready for sample analysis only if :

-

Tailing Factor (Tf) ≤ 1.5[2].

-

Retention Time Relative Standard Deviation (RSD) ≤ 1.0%.

-

Resolution (Rs) between the analyte and nearest impurity ≥ 2.0.

-

-

Failsafe: If Tf > 1.5, the protocol dictates an automatic column back-flush with 100% Acetonitrile for 30 column volumes to remove strongly retained contaminants[5], followed by a return to Step 1.

References

- Mobile phase optimization for the separation of some herbicide samples using HPLC.

- Predictive Optimization of the Separation of Phenylurea Pesticides using Ternary Mobile Phase Gradients in Reversed-Phase HPLC. Taylor & Francis.

- Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.

- predictive optimization of the separation of phenylurea pesticides using ternary mobile phase gradients. Taylor & Francis.

- Tips and Tricks of HPLC System Troubleshooting. Agilent.

- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

- How to Reduce Peak Tailing in HPLC? Phenomenex.

Sources

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. agilent.com [agilent.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Technical Support Center: Overcoming DMSO Precipitation of N-(3-acetylphenyl)urea

Welcome to the advanced troubleshooting center for N-(3-acetylphenyl)urea . As a Senior Application Scientist, I frequently see researchers struggle with the handling, dispensing, and assay integration of urea-based small molecules. This guide bypasses generic advice to directly address the physicochemical causality of your precipitation issues, providing self-validating protocols to ensure the scientific integrity of your drug development workflows.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does N-(3-acetylphenyl)urea precipitate so aggressively when diluted from a DMSO stock into my aqueous assay buffer? A1: The precipitation is driven by the rapid loss of preferential solvation and the strong self-association of the compound's urea moiety. N-(3-acetylphenyl)urea contains a highly hydrophobic 3-acetylphenyl ring and a polar urea group (-NH-CO-NH-) 1. In 100% DMSO, the solvent acts as a powerful Lewis base, preferentially solvating the urea protons and effectively masking them to prevent intermolecular hydrogen bonding 2.

When this stock is diluted into an aqueous buffer, the DMSO is rapidly stripped away into the bulk water phase. The hydrophobic acetylphenyl ring forces surrounding water molecules into highly ordered, energetically unfavorable clathrate structures (the hydrophobic effect). Simultaneously, the desolvated urea groups strongly hydrogen-bond to each other rather than to the water. This rapid self-association nucleates solid particulates, causing the compound to crash out of solution 3.

Logical relationship of N-(3-acetylphenyl)urea solvation, solvent stripping, and precipitation.

Q2: My acoustic liquid handler (e.g., Echo) is failing to dispense the 10 mM DMSO stock of this compound. What causes these misfires? A2: Acoustic droplet ejection (ADE) relies on precise ultrasonic energy pulses to eject nanoliter droplets. The instrument first emits a survey ping to measure the fluid's depth and acoustic impedance. DMSO is highly hygroscopic; if left uncapped or subjected to multiple freeze-thaw cycles, it can absorb up to 50% water by volume from the atmosphere within days 4. This water uptake lowers the solubility threshold of N-(3-acetylphenyl)urea directly in the source plate, causing micro-precipitates to form.

These solid particulates reflect and scatter the acoustic survey signal 5. The instrument interprets this scattering as an invalid meniscus or incorrect fluid impedance, triggering a dispensing failure to prevent inaccurate volume transfers.

Workflow for troubleshooting acoustic dispensing failures caused by DMSO hydration and particulates.

Part 2: Troubleshooting & Optimization (The "How")

Q3: How can I prevent precipitation during aqueous dilution without altering my target biology? A3: You must lower the thermodynamic barrier to solvation. Direct dilution from 100% DMSO to <1% DMSO in water creates localized zones of high compound concentration and low solvent, triggering irreversible nucleation. I recommend the following validated interventions:

Quantitative Troubleshooting Matrix

| Intervention Strategy | Mechanism of Action | Recommended Concentration / Data | Efficacy for Urea Compounds |

| Intermediate Dilution | Gradually reduces DMSO concentration, preventing localized solvent stripping. | 50% DMSO / 50% PEG-400 intermediate step. | High - Prevents shock nucleation. |

| Tween-20 / Tween-80 | Surfactants coat nucleating particles and lower aqueous surface tension. | 0.01% - 0.1% in the receiving buffer. | Moderate - May interfere with some biochemical assays. |

| HP-β-Cyclodextrin | Encapsulates the hydrophobic 3-acetylphenyl ring, leaving the polar urea exposed to water. | 5% - 10% (w/v) in aqueous buffer. | High - Excellent for cell-based assays. |

| Acoustic Centrifugation | Physically removes scattering particulates from the acoustic focal point. | Spin source plates at 1500 x g for 5 mins. | Low - Temporary fix; compound is still lost from solution. |

Part 3: Self-Validating Experimental Protocols

Q4: How do I determine the exact kinetic solubility limit of my compound in the assay buffer? A4: Visual inspection is highly subjective and often misses micro-precipitates that can skew your IC50 data. The gold standard for high-throughput kinetic solubility is Laser Nephelometry 6. This method measures the Tyndall effect—the scattering of laser light by solid particles in suspension. By implementing the following self-validating protocol, you ensure your assay operates strictly within the compound's soluble range.

Protocol: Kinetic Solubility Determination via Laser Nephelometry

Objective: To identify the precise concentration at which N-(3-acetylphenyl)urea precipitates in your specific assay buffer.

Materials:

-

Anhydrous DMSO (Water content <0.1%)

-

Target aqueous assay buffer

-

96-well V-bottom polypropylene plates (for serial dilution)

-

96-well flat-bottom optical plates (for nephelometry)

-

Formazin reference standards (5 and 10 Nephelometric Turbidity Units, NTU)

Step-by-Step Methodology:

-

Stock Preparation: Prepare a fresh 10 mM stock of N-(3-acetylphenyl)urea in anhydrous DMSO.

-

Serial Dilution: In the V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).

-

Aqueous Transfer: Transfer 2 µL of each DMSO dilution into the flat-bottom optical plate containing 198 µL of your target aqueous assay buffer. This ensures the final DMSO concentration remains constant at exactly 1% across all wells 3.

-

Equilibration: Seal the plate and incubate at your standard assay temperature (e.g., 25°C or 37°C) for 2 hours on a plate shaker at 300 rpm. This allows sufficient time for kinetic equilibration and potential nucleation.

-

Instrument Calibration: Calibrate your laser microplate nephelometer (e.g., NEPHELOstar) using the 5 NTU and 10 NTU Formazin reference standards to establish baseline solubility thresholds 6.

-

Nephelometric Scanning: Scan the plate. The instrument will record Relative Turbidity Units (RTU).

-

Data Analysis (Self-Validation): Plot the RTU against the compound concentration. The kinetic solubility limit is defined as the exact concentration where the RTU signal sharply increases above the 5 NTU baseline threshold. Any concentration above this inflection point is invalid for biological testing.

References

-

Akhtar, N., et al. "THE CHEMISTRY OF SOME UREIDOBENZENESULFONYL CHLORIDES." Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: 1

-

Behbehani, G. R., et al. "The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents." IRDG. Available at: 2

-

Bevan, C. D., & Lloyd, R. S. "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates." Analytical Chemistry. Available at:3

-

"Rate of water uptake of DMSO stored in uncapped tubes." ResearchGate. Available at: 4

-

"The effect of sample composition acoustic droplet ejection of small molecules in DMSO." Chalmers University of Technology. Available at: 5

-

"Solubility Determination of Chemicals by Nephelometry." JRC Publications Repository. Available at:6

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. odr.chalmers.se [odr.chalmers.se]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

A Comparative Guide to the Soluble Epoxide Hydrolase Binding Affinity of N-(3-acetylphenyl)urea and N-(4-acetylphenyl)urea

Introduction to Soluble Epoxide Hydrolase and Urea-Based Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules that exhibit potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By converting EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects.[2][3] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[3][4]

Among the most potent classes of sEH inhibitors are N,N'-disubstituted ureas.[2][5] The urea pharmacophore is key to their inhibitory activity, forming critical hydrogen bond interactions within the active site of sEH.[4][5] The substituents on the urea nitrogen atoms play a crucial role in determining the inhibitor's potency and pharmacokinetic properties.[3][6] This guide focuses on two such inhibitors, N-(3-acetylphenyl)urea and N-(4-acetylphenyl)urea, to illustrate the profound impact of substituent positioning on binding affinity.

Comparative Analysis of Binding Affinity: A Structure-Activity Relationship Perspective

The primary distinction between the two molecules is the position of the acetyl group on the phenyl ring: meta in N-(3-acetylphenyl)urea and para in N-(4-acetylphenyl)urea. This seemingly minor structural change can have a significant impact on how the molecule fits into the sEH active site and its resulting binding affinity.

Based on extensive SAR studies of urea-based sEH inhibitors, substitutions on the phenyl ring influence potency. While specific IC50 values for N-(3-acetylphenyl)urea against sEH are not prominently documented, we can infer its potential activity relative to its para-substituted counterpart based on general principles. The active site of sEH is a predominantly hydrophobic L-shaped pocket, with key catalytic residues at its core.[4] For optimal inhibition, one of the urea nitrogens typically forms a hydrogen bond with the catalytic aspartate (Asp333), while the carbonyl oxygen interacts with two tyrosine residues (Tyr381 and Tyr465).[4][5]